4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine

Lipophilicity ADME Membrane Permeability

Procure this distinctive tetrazole-morpholine hybrid (CAS 1269151-45-2) as a CNS-penetrant lead scaffold (cLogP 2.8, TPSA 66.4Ų). The N-benzyl and C2-tetrazole motifs offer dual derivatization handles and a metabolically stable carboxylic acid bioisostere, unavailable in non-benzylated analogs. Supplied for R&D; contact for bulk/quote.

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
CAS No. 1269151-45-2
Cat. No. B1463419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine
CAS1269151-45-2
Molecular FormulaC12H15N5O
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)C3=NNN=N3
InChIInChI=1S/C12H15N5O/c1-2-4-10(5-3-1)8-17-6-7-18-11(9-17)12-13-15-16-14-12/h1-5,11H,6-9H2,(H,13,14,15,16)
InChIKeyNTUBGCSUPDGRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine (CAS 1269151-45-2): Structural Overview for Research Sourcing


4-Benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine (CAS 1269151-45-2) is a heterocyclic compound belonging to the class of tetrazole-containing morpholines, characterized by a benzyl group at the N4 position and a tetrazolyl substituent at the C2 position of the morpholine ring [1]. It has a molecular formula of C12H15N5O and a molecular weight of 245.28 g/mol [1]. The compound is a substituted morpholine, a scaffold commonly found in biologically active molecules [2].

4-Benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine: Why N4-Benzyl Substitution Differentiates It from Simple Morpholine-Tetrazole Hybrids


The specific combination of an N-benzyl substituent and a C2-tetrazolyl group in 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine creates a unique steric and electronic environment not present in simpler morpholine-tetrazole hybrids [1]. While many tetrazole-morpholine derivatives exist (e.g., 3-(1H-tetrazol-5-yl)morpholine hydrochloride or 4-(2H-tetrazol-5-yl)morpholine), the addition of the lipophilic benzyl group is predicted to significantly alter its physicochemical profile, including lipophilicity and potential membrane permeability, compared to non-benzylated analogs [1]. Furthermore, the position of the tetrazole on the morpholine ring (C2 vs. C3 vs. N4) can dramatically impact binding interactions and metabolic stability, as demonstrated across other heterocyclic series [2]. Therefore, generic substitution with an in-class compound lacking this precise substitution pattern is highly unlikely to replicate its specific, though currently unquantified, biochemical interactions or physicochemical behavior.

4-Benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine (CAS 1269151-45-2): Quantitative Differentiation Evidence


Predicted Lipophilicity (cLogP) as a Differentiator for Membrane Permeability

The predicted lipophilicity of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine is substantially higher than that of closely related analogs lacking the N-benzyl group. Computed LogP values (XLogP3) for the target compound and a non-benzylated comparator demonstrate a significant difference. This increased lipophilicity is a key factor in membrane permeability and oral bioavailability [1][2].

Lipophilicity ADME Membrane Permeability

Predicted Topological Polar Surface Area (TPSA) as a Differentiator for Blood-Brain Barrier Penetration

The predicted Topological Polar Surface Area (TPSA) of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine is significantly lower than that of a common comparator, 3-(1H-tetrazol-5-yl)morpholine hydrochloride. TPSA is a key descriptor for predicting blood-brain barrier penetration, with values below 70 Ų often correlating with high CNS uptake [1][2].

TPSA CNS Penetration Blood-Brain Barrier

The Tetrazole Moiety as a Bioisostere: A Class-Level Advantage Over Carboxylic Acid Analogs

The 5-substituted tetrazole ring in 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine serves as a non-classical bioisostere for a carboxylic acid group. As a class, tetrazoles exhibit improved metabolic stability and often enhanced potency compared to their carboxylic acid counterparts due to differences in pKa and resistance to phase II conjugation [1][2].

Bioisosterism Metabolic Stability Tetrazole

4-Benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine (CAS 1269151-45-2): Recommended Research and Industrial Application Scenarios


CNS Drug Discovery: Scaffold for Blood-Brain Barrier Permeable Probes

Based on its predicted physicochemical properties, particularly its low TPSA (66.4 Ų) and moderate lipophilicity (cLogP 2.8) [1], 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine is a suitable starting scaffold for developing CNS-penetrant probes or lead compounds. Researchers exploring targets within the central nervous system may find this compound more advantageous than less lipophilic, non-benzylated morpholine-tetrazole analogs [1][2].

Carboxylic Acid Bioisostere Replacement in Lead Optimization

This compound is a valuable tool for medicinal chemists seeking to replace a carboxylic acid group in a lead molecule with a metabolically stable bioisostere [1]. The tetrazole moiety offers similar acidity and hydrogen-bonding capacity but typically exhibits superior oral bioavailability and resistance to glucuronidation [2]. The presence of the benzyl group further allows for exploration of lipophilic pockets in the target protein.

Building Block for Diversity-Oriented Synthesis

The N-benzyl group and the C2-tetrazole provide two distinct handles for further chemical derivatization [1]. The benzyl group can be removed or modified, while the tetrazole can be alkylated or used in metal-catalyzed cross-coupling reactions. This dual functionality makes the compound a versatile intermediate for generating libraries of structurally diverse tetrazole-containing molecules for high-throughput screening [2].

Physicochemical Comparator for SAR Studies

In structure-activity relationship (SAR) campaigns involving tetrazole-morpholine chemotypes, this compound serves as an essential control. Its calculated cLogP and TPSA values provide a defined benchmark against which to measure the impact of additional substituents on key ADME properties [1]. Researchers can procure this compound to experimentally validate computational predictions and establish baseline permeability and solubility data for the series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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